リン酸三ナトリウム十二水和物

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

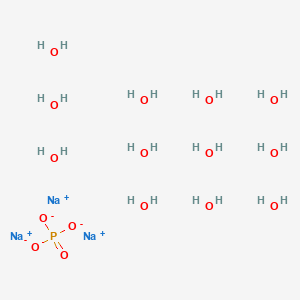

Its chemical formula is Na₃PO₄·12H₂O, and it has a molecular weight of 380.12 g/mol . This compound is widely used in various industrial and scientific applications due to its alkaline properties and solubility in water.

科学的研究の応用

Sodium phosphate tribasic dodecahydrate has a wide range of applications in scientific research, including:

Chemistry: Used as a buffering agent in chemical reactions and analytical chemistry.

Biology: Employed in the preparation of buffer solutions for biological experiments.

Medicine: Utilized in pharmaceutical formulations and as a laxative.

Industry: Applied in water treatment processes, cleaning agents, and as a food additive

作用機序

リン酸三ナトリウム十二水和物の作用機序は、水中で解離してナトリウムイオンとリン酸イオンを生成する能力に関係しています。これらのイオンは、次のようなさまざまな分子標的や経路と相互作用することができます。

緩衝作用: リン酸イオンは、酸と塩基を中和することにより、溶液のpHレベルを維持するのに役立ちます。

類似化合物:

リン酸一ナトリウム(NaH₂PO₄): 緩衝剤や食品添加物として使用されます。

リン酸二ナトリウム(Na₂HPO₄): 食品加工や緩衝剤として一般的に使用されます。

リン酸三カリウム(K₃PO₄): 食品添加物や緩衝剤として使用されます。

独自性: リン酸三ナトリウム十二水和物は、水への高い溶解性と高度にアルカリ性の溶液を形成する能力により、ユニークです。 これは、強いアルカリ性条件と効果的な緩衝能力を必要とする用途に特に役立ちます .

準備方法

Synthetic Routes and Reaction Conditions: Sodium phosphate tribasic dodecahydrate is typically synthesized by neutralizing phosphoric acid with sodium carbonate. The reaction produces disodium hydrogen phosphate, which is then reacted with sodium hydroxide to form trisodium phosphate. The final product is crystallized with twelve molecules of water to form the dodecahydrate .

Industrial Production Methods: In industrial settings, the production of sodium phosphate tribasic dodecahydrate involves the following steps:

Neutralization: Phosphoric acid is neutralized with sodium carbonate to produce disodium hydrogen phosphate.

Conversion: Disodium hydrogen phosphate is further reacted with sodium hydroxide to form trisodium phosphate.

Crystallization: The trisodium phosphate is crystallized with twelve molecules of water to obtain the dodecahydrate form.

化学反応の分析

反応の種類: リン酸三ナトリウム十二水和物は、次のようなさまざまな化学反応を起こします。

酸化と還元: 酸化還元反応に関与することがありますが、緩衝剤としてより一般的に使用されます。

置換: リン酸基が他の官能基に置換される置換反応を受けることができます。

一般的な試薬と条件:

酸化: 強酸化剤の存在下では、リン酸三ナトリウム十二水和物は酸化されて、より高い酸化状態の化合物が生成されます。

置換: 置換反応は、通常、リン酸基の置換を促進するために、酸性または塩基性条件を必要とします。

主な生成物:

酸化生成物: より高い酸化状態のリン酸塩。

置換生成物: 使用される試薬に応じて、さまざまな置換リン酸塩.

4. 科学研究での用途

リン酸三ナトリウム十二水和物は、次のような科学研究において幅広い用途があります。

化学: 化学反応や分析化学における緩衝剤として使用されます。

生物学: 生物学的実験用の緩衝液の調製に使用されます。

医学: 医薬品の製剤や緩下剤として使用されます。

類似化合物との比較

Monosodium Phosphate (NaH₂PO₄): Used as a buffering agent and in food additives.

Disodium Phosphate (Na₂HPO₄): Commonly used in food processing and as a buffering agent.

Tripotassium Phosphate (K₃PO₄): Used in food additives and as a buffering agent.

Uniqueness: Sodium phosphate tribasic dodecahydrate is unique due to its high solubility in water and its ability to form a highly alkaline solution. This makes it particularly useful in applications requiring strong alkaline conditions and effective buffering capacity .

特性

CAS番号 |

10101-89-0 |

|---|---|

分子式 |

H5NaO5P |

分子量 |

139.00 g/mol |

IUPAC名 |

trisodium;phosphate;dodecahydrate |

InChI |

InChI=1S/Na.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2 |

InChIキー |

AXCRQNJHVGYJII-UHFFFAOYSA-N |

SMILES |

O.O.O.O.O.O.O.O.O.O.O.O.[O-]P(=O)([O-])[O-].[Na+].[Na+].[Na+] |

正規SMILES |

O.OP(=O)(O)O.[Na] |

melting_point |

Melting point equals 164 to 170 ° F |

Key on ui other cas no. |

10101-89-0 |

物理的記述 |

Dry Powder Colorless to white crystals; [CAMEO] |

ピクトグラム |

Corrosive |

関連するCAS |

60593-58-0 60593-59-1 15819-50-8 10140-65-5 10361-89-4 |

同義語 |

dibasic sodium phosphate, anhydrous disodium acid phosphate disodium hydrogen phosphate disodium hydrogen phosphate anhydrous monosodium dihydrogen phosphate neutral sodium hydrogen phosphate phosphoric acid, disodium salt phosphoric acid, disodium salt, 32P-labeled phosphoric acid, disodium salt, anhydrous phosphoric acid, disodium salt, dodecahydrate phosphoric acid, disodium salt, heptahydrate phosphoric acid, monosodium salt phosphoric acid, monosodium salt, anhydrous phosphoric acid, sodium (2:3) salt phosphoric acid, sodium salt phosphoric acid, trisodium salt phosphoric acid, trisodium salt , 32P-labeled phosphoric acid, trisodium salt , dodecahydrate sodium biphosphate sodium dihydrogen orthophosphate sodium dihydrogen phosphate sodium hydrophosphate sodium phosphate sodium phosphate monobasic anhydrous sodium phosphate, dibasic sodium phosphate, dibasic (anhydrous) sodium phosphate, disodium salt sodium phosphate, monobasic sodium phosphate, monobasic anhydrous sodium phosphate, tribasic sodium phosphate, tribasic, dodecahydrate trisodium phosphate trisodium phosphate dodecahydrate |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Trisodium phosphate dodecahydrate can interact with certain APIs, potentially leading to incompatibility issues. For instance, differential thermal analysis (DTA) revealed interactions between trisodium phosphate dodecahydrate and cephradine, suggesting potential incompatibility. In contrast, no interaction was observed with anhydrous sodium carbonate.

A: Trisodium phosphate dodecahydrate contains water molecules that can be released under certain conditions, like elevated temperatures. This in-situ generated moisture can trigger disproportionation of salt forms of APIs, potentially impacting their stability. Studies showed significant disproportionation of a model salt API in blends with trisodium phosphate dodecahydrate at 40 °C and 70 °C in closed systems, highlighting the importance of considering in-situ moisture generation when formulating with hydrated excipients.

A: Trisodium phosphate dodecahydrate acts as an alkalizing agent in pharmaceutical formulations. When incorporated into matrix pellets containing atenolol and ethylcellulose, it significantly improved the drug's dissolution rate. This enhancement is attributed to the alkalizing effect of trisodium phosphate dodecahydrate, which increases the pH of the dissolution medium, facilitating atenolol dissolution.

A: Studies have shown that the inclusion of trisodium phosphate dodecahydrate in formulations can affect the properties of pellets produced by extrusion/spheronization. Utilizing a higher amount of water as the binding liquid during pellet preparation, along with trisodium phosphate dodecahydrate, resulted in pellets with improved physical characteristics, including more uniform shape and enhanced hardness, making them suitable for coating and subsequent in vivo studies.

A: While trisodium phosphate dodecahydrate effectively prevented biodegradation of methyl tertiary butyl ether (MTBE) and other gasoline components in groundwater for extended periods, it is not recommended as a universal preservative. This is because it caused base-catalyzed hydrolysis of bromomethane during a spike recovery experiment.

A: Incorporating trisodium phosphate dodecahydrate into an alginate impression material formulation resulted in a product with improved accuracy compared to traditional powder-type alginate materials. Scanning electron microscopy revealed a denser structure with fewer bubbles in the novel material, contributing to its enhanced accuracy.

A: Trisodium phosphate dodecahydrate plays a crucial role in achieving the desired properties of a new injectable alginate impression material. Its inclusion, along with other carefully selected ingredients, allows for a smooth and homogenous mixture when combined with a reactor paste containing calcium sulfate hemihydrate, resulting in a material with suitable viscosity for injection and setting characteristics.

A: Trisodium phosphate dodecahydrate plays a crucial catalytic role in a key nucleophilic substitution reaction during the synthesis of the energetic material 5,6-Di(2-fluoro-2,2-dinitroethoxy)furazano[3,4-b]pyrazine. This compound exhibits promising properties as a melt-cast energetic material with higher thermal stability and lower sensitivity compared to RDX.

A: Trisodium phosphate dodecahydrate is a relevant component in the complex saltcake mixtures found in nuclear waste storage tanks. Understanding its solubility and interactions with other salts, particularly in the sodium, fluoride, and phosphate system, is crucial for optimizing the saltcake dissolution process, a critical step in nuclear waste remediation efforts.

A: Accurately predicting the solubility and behavior of trisodium phosphate dodecahydrate in mixed salt solutions, particularly at varying temperatures, poses significant challenges for thermodynamic models like ESP. The formation of double salts, such as sodium fluoride-sulfate double salt, further complicates these predictions. These limitations can lead to inaccurate estimations of important parameters like ionic strength, which is crucial for understanding phenomena like pipeline plugging during waste processing.

A: Trisodium phosphate dodecahydrate, with its phase transition temperature in the desired range for water and space heating (60-100 °C), has been investigated as a potential phase change material (PCM). Research focused on preventing supercooling and phase segregation through the use of nucleating agents, extra water, and thickening agents to enhance its performance in thermal energy storage applications.

A: Trisodium phosphate dodecahydrate can be used as a preservative for soil samples being analyzed for gasoline additives like MTBE. This is particularly useful when analyzing for degradation products of MTBE, as it helps maintain sample integrity during storage.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Pyrano[4,3-C]pyridin-1-one](/img/structure/B154197.png)